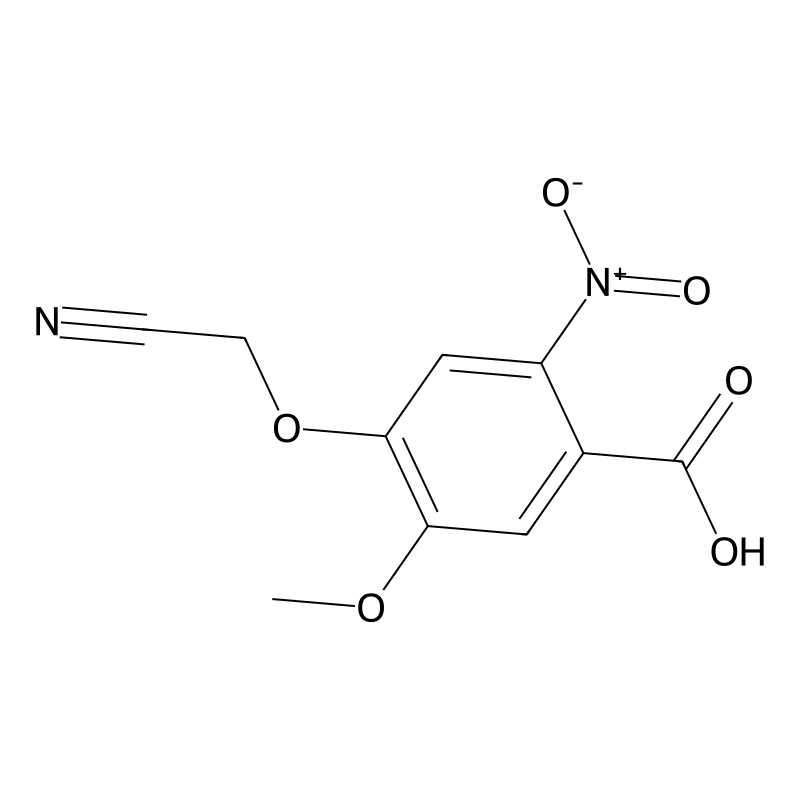

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid is a chemical compound characterized by its unique combination of functional groups, which include a cyanomethoxy group, a methoxy group, and a nitro group attached to a benzoic acid structure. Its molecular formula is C11H10N2O5, and it has notable applications in organic synthesis and medicinal chemistry due to its diverse reactivity and biological activity.

Types of Reactions

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid can undergo several chemical transformations:

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Reduction: The cyanomethoxy group can be hydrolyzed to form a carboxylic acid.

- Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

- Reduction: Lithium aluminum hydride or catalytic hydrogenation.

- Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products- Oxidation: Formation of 4-(Cyanomethoxy)-5-amino-2-nitrobenzoic acid.

- Reduction: Formation of 4-(Carboxymethoxy)-5-methoxy-2-nitrobenzoic acid.

- Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

- Oxidation: Formation of 4-(Cyanomethoxy)-5-amino-2-nitrobenzoic acid.

- Reduction: Formation of 4-(Carboxymethoxy)-5-methoxy-2-nitrobenzoic acid.

- Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

The biological activity of 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid is influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with biomolecules, potentially leading to changes in cellular processes. The cyanomethoxy group can be hydrolyzed to release cyanide, which may inhibit certain enzymes, suggesting potential applications in pharmacology and toxicology.

- Nitration of a methoxybenzoic acid derivative.

- Nucleophilic Substitution to introduce the cyanomethoxy group.

The reaction conditions often involve strong acids or bases, organic solvents, and controlled temperatures to ensure high purity and yield. Industrial production may utilize optimized processes such as continuous flow reactors for efficiency and safety.

This compound finds applications in various fields:

- Organic Synthesis: As an intermediate for synthesizing more complex molecules.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Agricultural Chemistry: Possible role in herbicide formulation due to its structural properties.

Interaction studies have shown that 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid may interact with specific molecular targets such as enzymes or receptors. These interactions can lead to significant alterations in biochemical pathways, making it a compound of interest for further research in medicinal chemistry and biochemistry.

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid can be compared with several similar compounds, highlighting its uniqueness:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 4-Methoxy-2-nitrobenzoic acid | Methoxy, Nitro | Lacks the cyanomethoxy group |

| 4-Cyanomethoxybenzoic acid | Cyanomethoxy | Lacks the nitro group |

| 5-Methoxy-2-nitrobenzoic acid | Methoxy, Nitro | Different position of methoxy relative to nitro |

| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | Hydroxy, Methoxy, Nitro | Hydroxy group instead of cyanomethoxy |

| Methyl 5-methoxy-2-nitrobenzoate | Methyl ester, Methoxy, Nitro | Esterified form; different reactivity profile |

The uniqueness of 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid lies in its combination of functional groups, providing a versatile platform for various chemical transformations and applications .